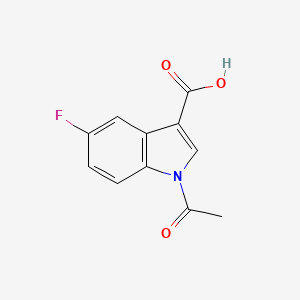
1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 5-position, an acetyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Acetylation: The 5-fluoroindole undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 1-position.
Carboxylation: The acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetyl and carboxylic acid groups contribute to its binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
5-Fluoroindole: Lacks the acetyl and carboxylic acid groups, making it less versatile in chemical reactions.
1-Acetylindole-3-carboxylic acid: Lacks the fluorine atom, which may reduce its biological activity.
5-Fluoro-1H-indole-3-carboxylic acid: Lacks the acetyl group, affecting its chemical reactivity and biological properties.
Uniqueness: 1-Acetyl-5-fluoro-1H-indole-3-carboxylic acid is unique due to the presence of all three functional groups (fluorine, acetyl, and carboxylic acid) on the indole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H8FNO3 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-acetyl-5-fluoroindole-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-6(14)13-5-9(11(15)16)8-4-7(12)2-3-10(8)13/h2-5H,1H3,(H,15,16) |
InChI Key |
TWAJMWNSMYUOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


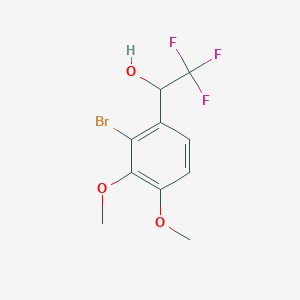
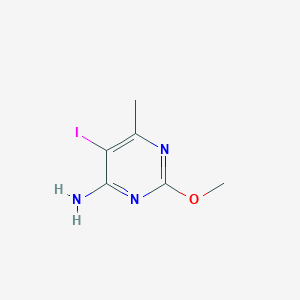

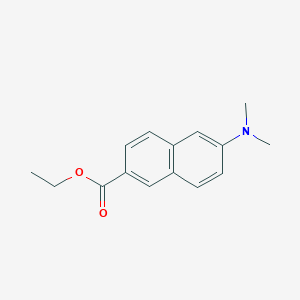
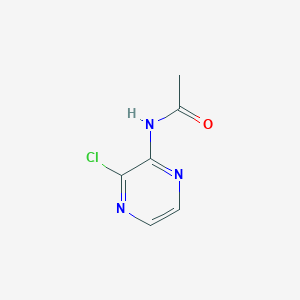
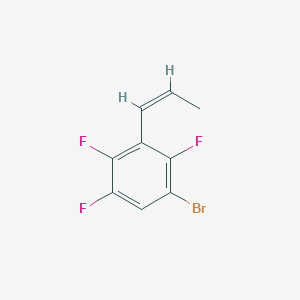
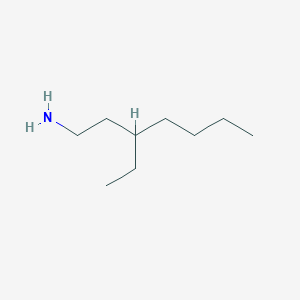
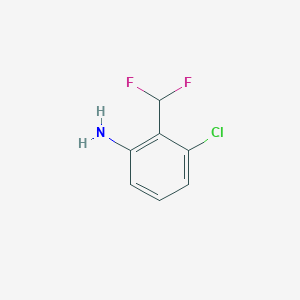
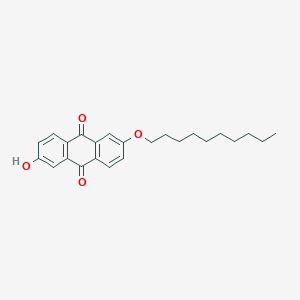
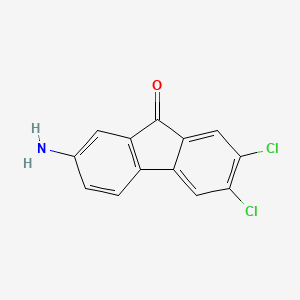



![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
